2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid

Description

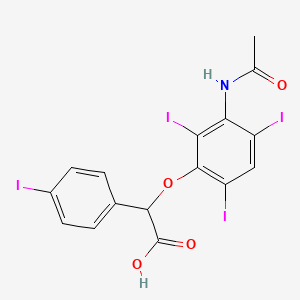

Its structure features a central acetic acid backbone substituted with two distinct aromatic moieties:

- A 3-acetamido-2,4,6-triiodophenoxy group, which contributes high radiopacity due to the three iodine atoms.

- A p-iodophenyl group, which stabilizes the compound against rapid deiodination while enhancing lipophilicity for tissue targeting .

For example, iopronic acid (a butyric acid derivative with a triiodophenoxy-ethoxy group) shares structural similarities but differs in chain length and substituents . Similarly, iodophenyl-substituted fatty acids like p-IPPA (15-(p-iodophenyl)pentadecanoic acid) employ terminal iodine for metabolic stability .

Properties

CAS No. |

23189-41-5 |

|---|---|

Molecular Formula |

C16H11I4NO4 |

Molecular Weight |

788.88 g/mol |

IUPAC Name |

2-(3-acetamido-2,4,6-triiodophenoxy)-2-(4-iodophenyl)acetic acid |

InChI |

InChI=1S/C16H11I4NO4/c1-7(22)21-13-10(18)6-11(19)15(12(13)20)25-14(16(23)24)8-2-4-9(17)5-3-8/h2-6,14H,1H3,(H,21,22)(H,23,24) |

InChI Key |

OVBGWMWVKZKMSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1I)I)OC(C2=CC=C(C=C2)I)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid typically involves multiple steps, including iodination, acylation, and coupling reactions. The starting materials might include phenolic compounds and iodine sources. Reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale chemical reactors where the reactions are optimized for efficiency and cost-effectiveness. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group.

Reduction: Reduction reactions might target the iodine atoms, potentially leading to deiodination.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could lead to deiodinated derivatives.

Scientific Research Applications

2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological molecules and potential as a diagnostic tool.

Medicine: Employed in radiographic imaging to enhance contrast in X-ray and CT scans.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for this compound, particularly in medical imaging, involves its ability to absorb X-rays due to the presence of iodine atoms. This absorption enhances the contrast of images, allowing for better visualization of internal structures. The molecular targets and pathways involved are primarily related to its physical properties rather than biochemical interactions.

Comparison with Similar Compounds

Key Observations :

- Unlike straight-chain fatty acids (e.g., p-IPPA), the aromatic acetic acid backbone may reduce β-oxidation, prolonging tissue retention .

- Collision cross-section (CCS) values for sodium salts of related compounds (e.g., 203.0 Ų for iopronic acid) suggest moderate molecular size, influencing biodistribution and clearance .

Metabolic Stability and Pharmacokinetics

- Target Compound: The p-iodophenyl group likely stabilizes the molecule against deiodination, similar to p-IPPA, which resists free iodide release . However, the acetamido-triiodophenoxy group may undergo microsomal hydrolysis to yield 3-acetamido-2,4,6-triiodophenoxyacetic acid, a metabolite observed in iopronic acid .

- BMIPP : Methyl branching delays α-oxidation, enabling prolonged myocardial retention in humans despite rapid washout in animals .

Biological Activity

The compound 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-iodophenyl)acetic acid (CAS No: 23189-41-5) is a synthetic derivative of phenylacetic acid with notable biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a complex structure that contributes to its biological effects. The presence of multiple iodine atoms enhances its potential for various applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C16H12I3NO4 |

| Molecular Weight | 528.86 g/mol |

| CAS Number | 23189-41-5 |

Antitumor Effects

Recent studies have indicated that this compound exhibits significant antitumor activity. Research has shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability was observed at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis revealed increased Annexin V staining, indicating early apoptotic changes.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria.

Research Findings:

- Minimum Inhibitory Concentration (MIC) : The MIC values for Staphylococcus aureus and Escherichia coli were found to be 32 µg/mL and 64 µg/mL, respectively.

- Mechanism of Action : It is hypothesized that the iodine atoms in the structure contribute to its antimicrobial efficacy by disrupting microbial cell membranes.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Experimental Results:

In vitro assays showed that treatment with the compound reduced the secretion of these cytokines in activated macrophages by approximately 50% at a concentration of 20 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.